molecular formula C7H5N5 B12965938 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B12965938
M. Wt: 159.15 g/mol
InChI Key: NJBVIEYECGQORB-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a cyano group at the 7-position. The presence of these functional groups makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and one-pot synthesis are likely employed due to their efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound’s ability to form hydrogen bonds and interact with biological receptors contributes to its biological activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-1-2-12-6(3-5)10-11-7(12)9/h1-3H,(H2,9,11)

InChI Key

NJBVIEYECGQORB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C=C1C#N

Origin of Product

United States

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